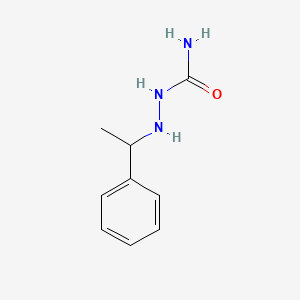
1-(alpha-Methylbenzyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(alpha-Methylbenzyl)semicarbazide is a chemical compound that belongs to the semicarbazide family. Semicarbazides are known for their wide range of applications in organic synthesis, drug discovery, and agrochemistry . This compound is characterized by the presence of a semicarbazide group attached to an alpha-methylbenzyl moiety, making it a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 1-(alpha-Methylbenzyl)semicarbazide typically involves the reaction of alpha-methylbenzylamine with semicarbazide hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to ensure complete conversion of the reactants . The general reaction scheme is as follows:
alpha-Methylbenzylamine+Semicarbazide Hydrochloride→this compound+HCl
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. One-pot synthesis approaches have also been developed to streamline the production process .
Chemical Reactions Analysis
1-(alpha-Methylbenzyl)semicarbazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form semicarbazones, which are useful intermediates in organic synthesis.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the semicarbazide moiety, to form various derivatives.
Scientific Research Applications
1-(alpha-Methylbenzyl)semicarbazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(alpha-Methylbenzyl)semicarbazide involves its interaction with specific molecular targets. For instance, it can form stable complexes with metal ions, which can inhibit the activity of certain enzymes . Additionally, its ability to form semicarbazones with carbonyl compounds makes it useful in various biochemical assays .
Comparison with Similar Compounds
1-(alpha-Methylbenzyl)semicarbazide can be compared with other semicarbazides, such as:
Semicarbazide: The parent compound, which is simpler in structure and widely used in organic synthesis.
Thiosemicarbazide: Contains a sulfur atom, making it more reactive in certain chemical reactions.
Carbazide: Structurally related but lacks the semicarbazide moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its alpha-methylbenzyl group, which imparts specific chemical properties and reactivity, making it valuable in specialized applications .
Properties
CAS No. |
100861-14-1 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(1-phenylethylamino)urea |
InChI |
InChI=1S/C9H13N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-7,11H,1H3,(H3,10,12,13) |
InChI Key |
UANSEHOWYWIIMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


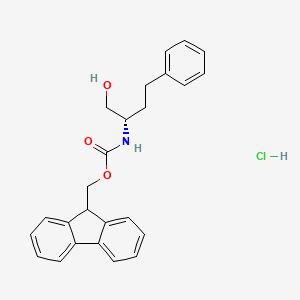
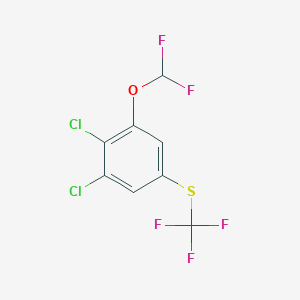
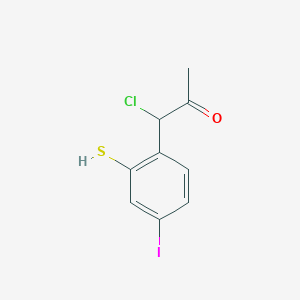
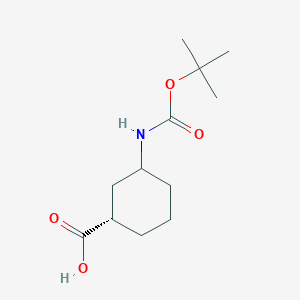
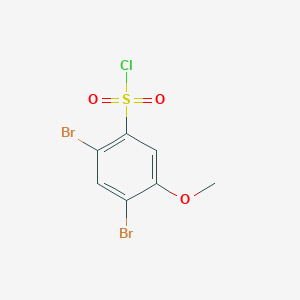
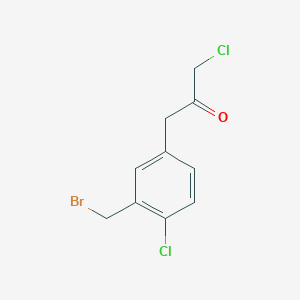
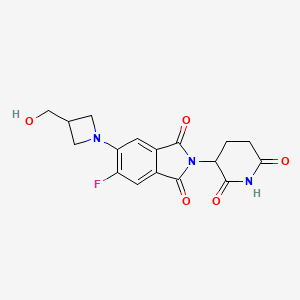
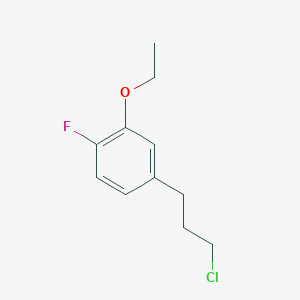
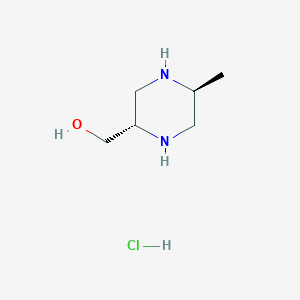
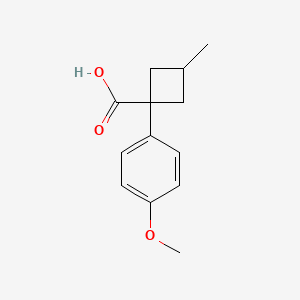
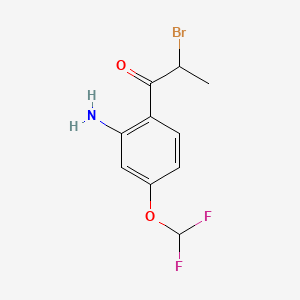
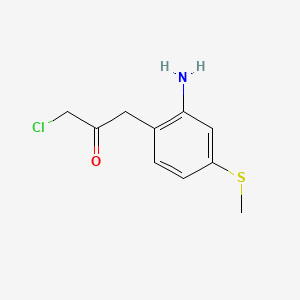
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)

